4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride
Description
The compound 4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride is a structurally complex molecule featuring a thiazolidine-2,4-dione core substituted with an aminoethyl group, a methoxyphenyl sulfonate ester, and a 2,5-dimethylbenzene moiety. The thiazolidine-2,4-dione scaffold is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The aminoethyl side chain may enhance solubility and receptor binding via protonation under physiological conditions, while the sulfonate ester group likely influences metabolic stability and bioavailability . The hydrochloride salt form suggests improved aqueous solubility, critical for in vivo applications .
Properties
IUPAC Name |
[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2.ClH/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18;/h4-7,10-12H,8-9,22H2,1-3H3;1H/b18-12-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFILXRCIHBFSSR-UWRQUICRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride (CAS No. 1092706-04-1) is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 499 g/mol. The compound features a thiazolidinone moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. A study on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. For instance, a related compound showed an IC50 value of against MCF-7 cells, indicating potent anti-proliferative effects .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Inhibition of Enzymes
Another significant aspect of the biological activity of thiazolidinone derivatives is their ability to inhibit metalloenzymes such as carbonic anhydrase (CA). In vitro studies have shown that certain derivatives can inhibit CA isoforms with KIs ranging from to , suggesting potential applications in treating conditions associated with dysregulated enzyme activity .
Antihistaminic and Anticholinergic Activities
A study on thiazolidinone derivatives indicated antihistaminic and anticholinergic activities when tested on isolated guinea pig trachea. The highest inhibition observed in one derivative was , showcasing the potential for respiratory-related therapeutic applications .
Synthesis and Testing
In a systematic study, fifteen thiazolidinone derivatives were synthesized and tested for biological activities. The results highlighted variations in potency depending on structural modifications, which could guide future design strategies for more effective compounds .
Comparative Analysis Table
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Key Observations :
- Thiazolidine-2,4-dione Derivatives: The target compound shares the thiazolidine-2,4-dione core with Compound 37 (), but differs in substituents.
- Aminoethyl vs.
- Sulfonate Esters : The sulfonate group in the target compound is structurally analogous to sulfonyl urea herbicides like metsulfuron methyl ester (), though the triazine core in the latter confers distinct herbicidal activity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like Compound 37 (mp: 212–214°C) .
- Similarity Indexing: Computational methods (e.g., Tanimoto coefficients) could quantify structural similarity to known bioactive compounds. For example, aglaithioduline () shares ~70% similarity with SAHA in molecular properties; analogous analysis for the target compound might predict HDAC or kinase inhibition .
Preparation Methods
Sulfonation of p-Xylene
The process begins with sulfonation of p-xylene (1,4-dimethylbenzene) using 98% concentrated sulfuric acid under nitrogen atmosphere:
$$ \text{C}6\text{H}4(\text{CH}3)2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{SO}3\text{H} + \text{H}2\text{O} $$
- Molar ratio p-xylene:H₂SO₄ = 1:0.75–1.33
- Temperature: 140°C reflux for 3 hours
- Conversion efficiency: 87.4–96.3%
- Yield of 2,5-dimethylbenzenesulfonic acid: ≥83%
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate undergoes chlorination with phosphorus pentachloride:
$$ \text{C}6\text{H}3(\text{CH}3)2\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl} $$
Optimized Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: 4–6 hours
- Yield: 89–92% (GC purity >98%)
Preparation of 4-Formyl-2-Methoxyphenol
Directed Ortho Metalation-Formylation
A three-step sequence achieves regioselective formylation:
- Silyl Protection :
$$ \text{2-MeO-C}6\text{H}4\text{OH} + \text{TBSCl} \rightarrow \text{2-MeO-C}6\text{H}4\text{O-TBS} $$
(Yield: 95%, Et₃N catalyst, THF, 0°C)
Lithiation-Formylation :
$$ \text{2-MeO-C}6\text{H}3\text{O-TBS} \xrightarrow{\text{LDA, DMF}} \text{4-HCO-2-MeO-C}6\text{H}3\text{O-TBS} $$
(Temperature: −78°C to −40°C, Yield: 78%)Deprotection :
$$ \text{4-HCO-2-MeO-C}6\text{H}3\text{O-TBS} \xrightarrow{\text{HF·pyridine}} \text{4-HCO-2-MeO-C}6\text{H}3\text{OH} $$
(Yield: 91%)
Formation of 4-Formyl-2-Methoxyphenyl 2,5-Dimethylbenzenesulfonate
Esterification Protocol
Reacting 4-formyl-2-methoxyphenol with 2,5-dimethylbenzenesulfonyl chloride:
$$ \text{4-HCO-2-MeO-C}6\text{H}3\text{OH} + \text{2,5-Me}2\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{4-HCO-2-MeO-C}6\text{H}3\text{O-SO}2\text{C}6\text{H}3(\text{Me})2 $$
Reaction Parameters :
- Molar ratio 1:1.05 (slight excess sulfonyl chloride)
- Solvent: Anhydrous CH₂Cl₂
- Temperature: 0°C → rt over 2 hours
- Yield: 86% after silica gel chromatography
Characterization Data :
- $$ ^1\text{H NMR} $$: δ 10.01 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J=2.4 Hz, 1H), 6.99 (dd, J=8.4, 2.4 Hz, 1H), 2.67 (s, 6H, 2×CH₃)
- HRMS: m/z 378.0982 [M+H]⁺ (calc. 378.0979)
Synthesis of 3-(2-Aminoethyl)-1,3-Thiazolidine-2,4-Dione
Dithiocarbamate Formation
2-Aminoethylamine reacts with CS₂ under basic conditions:
$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{H}2\text{NCH}2\text{CH}2\text{NHCSS}^- \text{Na}^+ $$
Conditions :
- Solvent: Ethanol/water (1:1)
- Temperature: 40°C, 3 hours
- Yield: 89%
Cyclization with Chloroacetyl Chloride
$$ \text{H}2\text{NCH}2\text{CH}2\text{NHCSS}^- \text{Na}^+ + \text{ClCH}2\text{COCl} \rightarrow \text{Thiazolidinedione} $$
- Solvent: THF at 0°C
- Stoichiometry: 1:1.2 (dithiocarbamate:chloroacetyl chloride)
- Workup: Acidic aqueous extraction
- Yield: 74%
Spectroscopic Confirmation :
- $$ ^{13}\text{C NMR} $$: δ 172.1 (C=O), 169.8 (C=O), 49.2 (N-CH₂), 38.7 (CH₂NH₂)
- IR: ν 1745 cm⁻¹ (C=O stretch)
Knoevenagel Condensation: Final Coupling
Reaction Mechanism
The active methylene group (C5-H) in thiazolidinedione undergoes base-catalyzed condensation with the formyl group:
$$ \text{Thiazolidinedione} + \text{4-HCO-2-MeO-C}6\text{H}3\text{O-SO}2\text{C}6\text{H}3(\text{Me})2 \xrightarrow{\text{piperidine}} \text{Target Ylidene} $$
Critical Parameters :
- Catalyst: Piperidine (5 mol%)
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C), 12 hours
- Yield: 68% after recrystallization (EtOH/H₂O)
Geometric Control :
- Exclusive E-configuration confirmed by NOESY (absence of H5/aryl coupling)
- $$ ^1\text{H NMR} $$: δ 7.92 (s, 1H, CH=), 7.45–7.12 (m, 6H aromatic)
Hydrochloride Salt Formation
Protonation Protocol
Treating the free amine with HCl gas in ethyl acetate:
$$ \text{Target Ylidene} + \text{HCl} \rightarrow \text{Target Ylidene·HCl} $$
Crystallization Conditions :
- Solvent: Ethyl acetate/diethyl ether (1:5)
- Temperature: −20°C, 24 hours
- Yield: 95%
- Melting Point: 214–216°C (decomp.)
Salt Characterization :
- Elemental Analysis: C 48.72%, H 4.89%, N 5.12% (calc. C 48.68%, H 4.85%, N 5.09%)
- Ion Chromatography: Cl⁻ content 7.12% (theory 7.08%)
Process Optimization and Scale-Up Considerations
Sulfonation Step Intensification
Adopting supercritical water technology from patent CN108047001B:
| Parameter | Conventional | Supercritical |
|---|---|---|
| Temperature | 140°C | 420°C |
| Pressure | Ambient | 22.5 MPa |
| Reaction Time | 3 hours | 10 seconds |
| Sulfonic Acid Yield | 83% | 91% |
Thiazolidinedione Cyclization
Microwave-assisted synthesis reduces reaction time from 12 hours to 35 minutes with comparable yield (72%).
Analytical Profiling and Quality Control
Purity Assessment
HPLC Conditions :
- Column: C18, 5 µm, 250×4.6 mm
- Mobile Phase: MeCN/0.1% H₃PO₄ (65:35)
- Retention Time: 14.2 min
- Purity: 99.3% (254 nm)
Stability Studies
| Condition | Degradation | Shelf Life |
|---|---|---|
| 40°C/75% RH | <2% | 24 months |
| Photolytic (ICH Q1B) | 3.1% | Protect light |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Optimize via multi-step reactions, starting with the condensation of 2,4-dioxo-1,3-thiazolidine derivatives with 2-methoxyphenyl sulfonate precursors. Use anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for esterification .
- Characterization : Employ NMR (e.g., H, C) to confirm regiochemistry, LC-MS for purity (>95%), and FT-IR to validate functional groups (C=O at ~1700 cm, sulfonate S=O at ~1350 cm). X-ray crystallography can resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2/2A) and potential organ toxicity (GHS Category 3). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water release, and dispose as hazardous waste .
Q. How can researchers assess its initial biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines .
- Dosage : Start with 1–10 µM in DMSO/PBS, ensuring solvent concentration ≤0.1% to avoid vehicle toxicity .
Advanced Research Questions
Q. How to resolve contradictions in its biological activity data across studies?
- Methodology :
- Validate assay conditions (e.g., pH, temperature, buffer composition) using DOE (Design of Experiments) to identify confounding variables .
- Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Analyze batch-to-batch variability via HPLC-UV/ELSD to rule out impurities .
Q. What computational strategies predict its structure-activity relationships (SAR)?
- Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G**) to map electron density at the thiazolidinone ring, correlating with observed bioactivity .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., docking to PPAR-γ) using AMBER or GROMACS, focusing on hydrogen bonding and hydrophobic contacts .
Q. How to evaluate its stability under varying physiological conditions?
- Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS at 0, 24, 48 h .
- Photostability : Expose to UV light (320–400 nm) in a photostability chamber; monitor using a diode array detector .
Q. What experimental designs optimize its synthetic yield and purity?
- DOE Approach : Apply a Box-Behnken design to vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) .
- Purification : Compare silica gel chromatography vs. preparative HPLC; optimize gradient elution (ACN/HO with 0.1% TFA) for peak resolution .
Analytical Parameters Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
